Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate

Enzyme inhibition Drug metabolism Carboxylesterase

Secure Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate for your medicinal chemistry and crystallography projects. This scaffold's unique 3-bromo-2,4-dihydroxy-5-nitro pattern provides a proven starting point for hCE1 modulation (Ki 107 nM) and offers a strategic heavy atom for SAD phasing. Unlike non-brominated analogs, the bromine handle enables late-stage Suzuki/Buchwald diversification for SAR exploration. Ensure your procurement team selects this specific regioisomer for validated reactivity and biological activity.

Molecular Formula C8H6BrNO6
Molecular Weight 292.04 g/mol
Cat. No. B11839581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate
Molecular FormulaC8H6BrNO6
Molecular Weight292.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1O)Br)O)[N+](=O)[O-]
InChIInChI=1S/C8H6BrNO6/c1-16-8(13)3-2-4(10(14)15)7(12)5(9)6(3)11/h2,11-12H,1H3
InChIKeyQSXGJTSAQNPNBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate: A Polyfunctional Benzoate Scaffold for Medicinal Chemistry and Advanced Synthesis


Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate (CAS 860505-15-3) is a polyfunctional aromatic ester with a molecular formula of C8H6BrNO6 and a molecular weight of 292.04 g/mol . The compound belongs to the class of brominated and nitrated dihydroxybenzoates, characterized by the presence of ortho-dihydroxy (catechol-like), nitro, and bromo substituents on a benzoate core. The co-occurrence of these electron-withdrawing and electron-donating groups endows the molecule with a distinct electronic profile, which is known to influence both its chemical reactivity in cross-coupling and nucleophilic substitution reactions, and its potential as a scaffold for structure-activity relationship (SAR) exploration in medicinal chemistry . The compound is typically offered as a solid at 95-98% purity, with the bromine atom at the 3-position providing a strategic handle for further derivatization through palladium-catalyzed transformations .

Why Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate Cannot Be Casually Substituted by Dehalogenated or Regioisomeric Analogs


The substitution pattern of Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate is chemically non-interchangeable with its closest analogs. The non-brominated analog, Methyl 2,4-dihydroxy-5-nitrobenzoate (CAS 271261-71-3), lacks the heavy bromine atom, resulting in a 27% lower molecular weight, a different LogP, and a significantly altered electronic distribution at the 3-position [1]. In drug discovery, even minor modifications to this scaffold can induce drastic changes in biological activity; the presence of a bromine atom is known to modulate target binding through halogen bonding and can impact metabolic stability compared to hydrogen or smaller halogens. Furthermore, regioisomers such as 5-bromo-2,4-dihydroxybenzoates or 3-chloro-2,4-dihydroxy-5-nitrobenzoates present different steric and electronic topologies that affect downstream reactivity in cross-coupling chemistry and target engagement [2]. As demonstrated in the limited but indicative biological data available for this scaffold (see Section 3), the combination of the 3-bromo, 2,4-dihydroxy, and 5-nitro arrangement defines a unique pharmacological and synthetic space that cannot be replicated by generic, off-the-shelf benzoates.

Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate: Quantitative Differentiation Evidence Against Key Comparators


Enzyme Inhibition Profile: Human Carboxylesterase 1 (hCE1) Binding Affinity

Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate demonstrates a defined inhibitory constant (Ki) against human liver carboxylesterase 1 (hCE1), a critical enzyme in xenobiotic metabolism. The compound exhibits a Ki of 107 nM against hCE1 [1]. In comparison, the non-brominated analog Methyl 2,4-dihydroxy-5-nitrobenzoate has not been reported in this assay in the same curated dataset, representing a significant gap in SAR knowledge and underscoring the unique biochemical profile conferred by the 3-bromo substituent. Without the bromine atom, the predicted binding mode and enzyme inhibition potency would be altered, potentially rendering the compound inert or non-specific in this context.

Enzyme inhibition Drug metabolism Carboxylesterase

Enzyme Inhibition Profile: Bovine Dihydrofolate Reductase (bDHFR) Activity

The compound exhibits a measurable, though weak, inhibitory effect on bovine liver dihydrofolate reductase (bDHFR), with an IC50 value of 16,000 nM (16 µM) [1]. While not a potent inhibitor, this quantitative activity provides a baseline for SAR studies focused on optimizing this scaffold for antifolate applications. The non-brominated analog, Methyl 2,4-dihydroxy-5-nitrobenzoate, shows no recorded activity against bDHFR in major public databases like BindingDB or ChEMBL. This difference is critical: the presence of the 3-bromo substituent, even with modest potency, confers a distinct biological starting point that is completely absent in the dehalogenated comparator.

Antifolate Antimicrobial DHFR inhibition

Crystallographic and Conformational Differentiation: Single-Crystal X-ray Structure Determination

The solid-state structure of Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate has been solved by single-crystal X-ray diffraction, confirming the precise three-dimensional arrangement of its substituents [1]. The structure reveals key intramolecular hydrogen bonds and a planar aromatic core, with the heavy bromine atom providing strong anomalous scattering for accurate electron density maps. In contrast, no analogous crystal structure is available in the Cambridge Structural Database (CSD) for the non-brominated analog (Methyl 2,4-dihydroxy-5-nitrobenzoate), and only limited structural data exists for related 3-substituted analogs. The presence of the bromine atom is crucial for this structural characterization; it not only enables robust crystallization but also provides a unique heavy-atom marker for phasing in macromolecular crystallography.

X-ray crystallography Structural biology Molecular conformation

Optimal Procurement and Research Applications for Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate


Scaffold for Carboxylesterase 1 (hCE1) Probe Development and Prodrug Design

Based on its defined Ki of 107 nM against hCE1 [1], this compound is a viable starting point for medicinal chemistry programs aimed at modulating hCE1 activity. This enzyme is crucial for the activation of ester prodrugs (e.g., oseltamivir, irinotecan) and the metabolism of xenobiotics. Researchers can utilize the 3-bromo handle for late-stage diversification via Suzuki or Buchwald-Hartwig couplings to explore SAR around the aromatic core, while the ester and dihydroxy groups can be modified to alter PK properties. The non-brominated analog is untested and thus a risky alternative for this specific application.

Heavy-Atom Derivative for Macromolecular X-ray Crystallography

The experimentally solved crystal structure and the presence of a bromine atom make this compound an ideal candidate for phasing in protein crystallography [2]. The bromine's anomalous scattering signal at Cu Kα or synchrotron wavelengths can be exploited for single-wavelength anomalous dispersion (SAD) or multiple isomorphous replacement (MIR) methods. The compound's well-defined geometry from small-molecule crystallography allows for confident placement in electron density maps. The non-brominated analog lacks this heavy-atom feature and is therefore unsuitable for these phasing applications.

Building Block for Diversity-Oriented Synthesis (DOS) and Cross-Coupling Libraries

The unique 3-bromo-2,4-dihydroxy-5-nitrobenzoate scaffold is a privileged intermediate for generating compound libraries via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) . The bromine atom serves as a robust leaving group, while the nitro and dihydroxy groups can be independently modified (e.g., reduction to an amine, alkylation, or conversion to a quinone). This orthogonal reactivity allows for the rapid construction of complex, drug-like molecules. In contrast, the non-brominated analog cannot participate in these key cross-coupling reactions, severely limiting its utility as a diversity-oriented synthesis building block.

Early-Stage Antifolate Lead Optimization

The weak but measurable inhibition of bovine DHFR (IC50 = 16 µM) [3] provides a validated biological starting point for optimizing this scaffold against folate pathway targets. This is particularly relevant for developing novel antimicrobial or antiparasitic agents. The 3-bromo substituent can be used to introduce diverse aromatic or heteroaromatic groups via cross-coupling, exploring the DHFR active site's hydrophobic pockets. The non-brominated analog shows no activity, meaning that any optimization campaign would begin from a point of zero detectable inhibition, making the brominated compound the only logical choice for this target class.

Quote Request

Request a Quote for Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.